molecular formula C17H14BrN3O3 B11395256 2-(4-bromophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-(4-bromophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11395256
M. Wt: 388.2 g/mol
InChI Key: VTUUIDSGGCBXCP-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Industrial Production: Industrial-scale production methods are also scarce, likely due to its specialized nature.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Detailed information on specific reagents and conditions is lacking.

      Major Products: The major products formed during these reactions would depend on the specific reaction pathway.

  • Scientific Research Applications

      Chemistry: Researchers may explore its reactivity, stability, and potential as a building block for more complex molecules.

      Biology: Investigations into its biological activity, such as enzyme inhibition or receptor binding, could be relevant.

      Medicine: It might serve as a lead compound for drug development.

      Industry: Its use in specialty chemicals or materials could be explored.

  • Mechanism of Action

    • Unfortunately, specific information regarding its mechanism of action is not readily available. Further research would be necessary to elucidate this aspect.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C17H14BrN3O3

    Molecular Weight

    388.2 g/mol

    IUPAC Name

    2-(4-bromophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

    InChI

    InChI=1S/C17H14BrN3O3/c1-11-2-4-12(5-3-11)16-17(21-24-20-16)19-15(22)10-23-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3,(H,19,21,22)

    InChI Key

    VTUUIDSGGCBXCP-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)Br

    Origin of Product

    United States

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